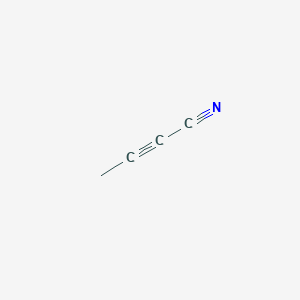
but-2-ynenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
but-2-ynenitrile, also known as this compound, is an organic compound with the molecular formula C₄H₃N. It is a nitrile derivative of propyne and is characterized by a triple bond between the second and third carbon atoms and a nitrile group attached to the second carbon. This compound is of significant interest in both organic chemistry and astrophysics due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: but-2-ynenitrile can be synthesized through various methods. One common approach involves the reaction of propyne with cyanogen chloride in the presence of a base. The reaction proceeds as follows: [ \text{CH}_3\text{C}\equiv\text{CH} + \text{ClCN} \rightarrow \text{CH}_3\text{C}\equiv\text{C-CN} + \text{HCl} ]
Industrial Production Methods: In industrial settings, cyanopropyne can be produced through the catalytic dehydrogenation of propargyl cyanide. This process involves the removal of hydrogen atoms from propargyl cyanide to form cyanopropyne. The reaction is typically carried out at elevated temperatures and in the presence of a suitable catalyst.
Analyse Des Réactions Chimiques
Types of Reactions: but-2-ynenitrile undergoes various chemical reactions, including:
Isomerization: this compound can isomerize to form allenyl cyanide and propargyl cyanide under specific conditions.
Addition Reactions: It can participate in addition reactions with electrophiles and nucleophiles due to the presence of the triple bond.
Substitution Reactions: this compound can undergo substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Isomerization: UV photolysis in solid argon can induce isomerization of cyanopropyne.
Addition Reactions: Reagents such as halogens, hydrogen halides, and other electrophiles can add across the triple bond.
Substitution Reactions: Strong nucleophiles can replace the nitrile group under appropriate conditions.
Major Products:
Isomerization: Allenyl cyanide and propargyl cyanide are major products of isomerization.
Addition Reactions: Depending on the reagent, products can include halogenated derivatives and other substituted compounds.
Substitution Reactions: Products vary based on the nucleophile used in the reaction.
Applications De Recherche Scientifique
but-2-ynenitrile has several applications in scientific research:
Astrophysics: It is found in interstellar gas clouds and is studied for its role in astrochemical processes.
Organic Synthesis: this compound is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of liquid crystal media and liquid crystal lenses due to its unique physical properties.
Mécanisme D'action
The mechanism of action of cyanopropyne involves its reactivity due to the presence of the triple bond and the nitrile group. The triple bond makes it susceptible to addition reactions, while the nitrile group can participate in substitution reactions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
but-2-ynenitrile is similar to other nitrile derivatives such as cyanoacetylene and propargyl cyanide. it is unique due to its specific structure and reactivity:
Cyanoacetylene: Similar in having a nitrile group, but differs in the position of the triple bond.
Propargyl Cyanide: An isomer of cyanopropyne, differing in the position of the nitrile group.
These compounds share some reactivity patterns but differ in their specific chemical behavior and applications.
Propriétés
Numéro CAS |
13752-78-8 |
|---|---|
Formule moléculaire |
C4H3N |
Poids moléculaire |
65.07 g/mol |
Nom IUPAC |
but-2-ynenitrile |
InChI |
InChI=1S/C4H3N/c1-2-3-4-5/h1H3 |
Clé InChI |
WNXDCVVDPKHWMW-UHFFFAOYSA-N |
SMILES |
CC#CC#N |
SMILES canonique |
CC#CC#N |
Key on ui other cas no. |
13752-78-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















